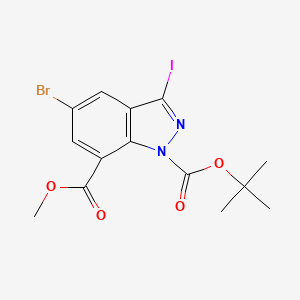
1-(Tert-butyl) 7-methyl 5-bromo-3-iodo-1H-indazole-1,7-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tert-butyl) 7-methyl 5-bromo-3-iodo-1H-indazole-1,7-dicarboxylate is a complex organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This specific compound is characterized by the presence of tert-butyl, methyl, bromo, and iodo substituents, making it a unique and versatile molecule in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butyl) 7-methyl 5-bromo-3-iodo-1H-indazole-1,7-dicarboxylate typically involves multiple steps, including halogenation, cyclization, and esterification. One common approach is:
Halogenation: Introduction of bromine and iodine atoms to the precursor molecule.
Cyclization: Formation of the indazole ring through cyclization reactions.
Esterification: Introduction of tert-butyl and methyl groups via esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Tert-butyl) 7-methyl 5-bromo-3-iodo-1H-indazole-1,7-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: Halogen atoms (bromo and iodo) can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties.
Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds through coupling reactions.
Common Reagents and Conditions
Substitution: Reagents such as organolithium or Grignard reagents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Wissenschaftliche Forschungsanwendungen
1-(Tert-butyl) 7-methyl 5-bromo-3-iodo-1H-indazole-1,7-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(Tert-butyl) 7-methyl 5-bromo-3-iodo-1H-indazole-1,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Tert-butyl) 7-methyl 5-bromo-3-iodo-1H-indazole-1-carboxylate
- 1-(Tert-butyl) 7-methyl 5-bromo-3-iodo-1H-indazole-1,2-dicarboxylate
Uniqueness
1-(Tert-butyl) 7-methyl 5-bromo-3-iodo-1H-indazole-1,7-dicarboxylate is unique due to its specific combination of substituents and the positions of these groups on the indazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H14BrIN2O4 |
|---|---|
Molekulargewicht |
481.08 g/mol |
IUPAC-Name |
1-O-tert-butyl 7-O-methyl 5-bromo-3-iodoindazole-1,7-dicarboxylate |
InChI |
InChI=1S/C14H14BrIN2O4/c1-14(2,3)22-13(20)18-10-8(11(16)17-18)5-7(15)6-9(10)12(19)21-4/h5-6H,1-4H3 |
InChI-Schlüssel |
MNGSFLBVGPWPRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2C(=O)OC)Br)C(=N1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13048148.png)
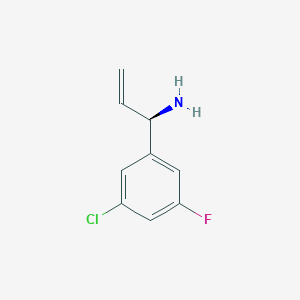
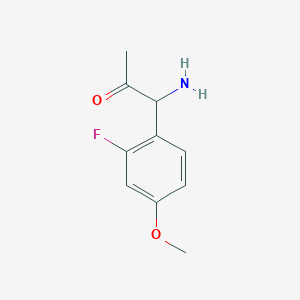
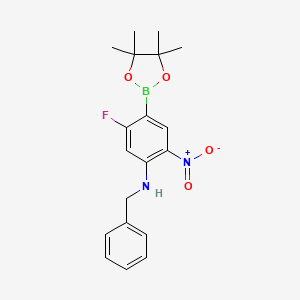

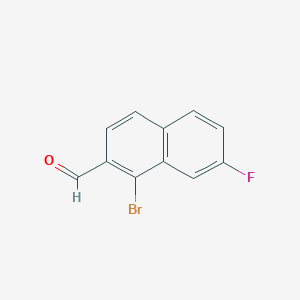
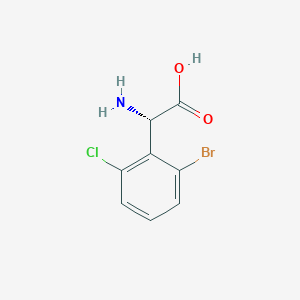
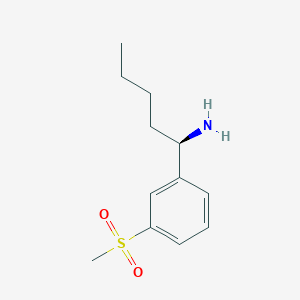
![tert-Butyl benzyl(2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-9-yl)carbamate](/img/structure/B13048190.png)
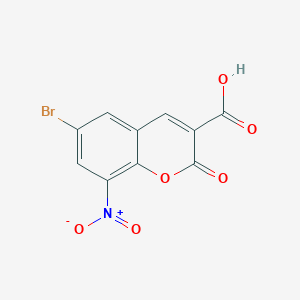
![6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-amine](/img/structure/B13048200.png)
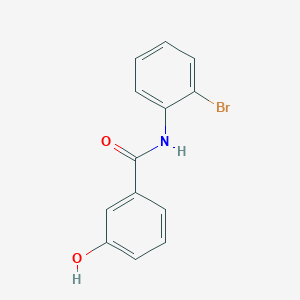
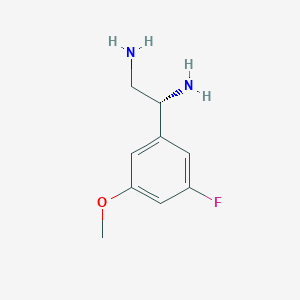
![(1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13048221.png)
